9-Isopropyl-10-phenylanthracene
Description
General Context of Anthracene (B1667546) Derivatives in Organic Chemistry and Advanced Materials Science
Anthracene, a linearly fused three-ring aromatic system, has been a subject of extensive investigation since its discovery. Its derivatives are integral to various domains of science and technology. In organic chemistry, the anthracene framework serves as a versatile scaffold for the synthesis of complex molecules and as a platform for studying fundamental chemical reactions. The unique electronic structure of anthracene imparts it with interesting photophysical properties, making its derivatives highly valuable in the development of advanced materials.
Anthracene-based compounds are widely utilized as:
Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of many anthracene derivatives makes them excellent candidates for emissive layers in OLEDs, contributing to the development of vibrant and efficient displays.
Fluorescent Probes and Sensors: The sensitivity of the anthracene chromophore's fluorescence to its local environment allows for the design of probes that can detect specific ions, molecules, or changes in viscosity and polarity.
Organic Semiconductors: The ability of anthracene derivatives to transport charge carriers has led to their use in organic field-effect transistors (OFETs) and other electronic devices.
Photocatalysts: The excited-state properties of anthracene derivatives can be harnessed to drive chemical reactions, positioning them as valuable components in photocatalysis.
The versatility of anthracene lies in the ability to chemically modify its core structure, particularly at the 9 and 10 positions, to fine-tune its electronic and photophysical properties.
Significance of 9,10-Disubstituted Anthracenes in Optoelectronic Applications and Fundamental Photophysics
The substitution at the 9 and 10 positions of the anthracene ring has a profound impact on the molecule's properties. This disubstitution pattern is particularly crucial for several reasons:
Enhanced Stability: Substituents at the 9 and 10 positions can sterically hinder the close packing of anthracene molecules in the solid state, which can suppress the formation of non-emissive aggregates and enhance the material's photoluminescence quantum yield. Bulky substituents can suppress intermolecular interactions, leading to improved fluorescence emission. mdpi.com
Tunable Emission: The electronic nature of the substituents at the 9 and 10 positions can be varied to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the anthracene core. This allows for precise tuning of the absorption and emission wavelengths of the molecule, enabling the creation of materials that emit light across the visible spectrum.
Improved Solubility: The introduction of appropriate substituents can increase the solubility of the anthracene derivative in common organic solvents, which is a critical factor for the solution-based processing of organic electronic devices.
Fundamental Photophysical Studies: 9,10-disubstituted anthracenes serve as model systems for investigating fundamental photophysical processes such as intramolecular charge transfer, intersystem crossing, and excimer/exciplex formation. The well-defined geometry of these molecules allows for a systematic study of how substituent effects influence these processes.
The strategic placement of different functional groups at the 9 and 10 positions has been a key strategy in the development of high-performance organic materials for a wide range of optoelectronic applications.
Research Rationale for Investigating 9-Isopropyl-10-phenylanthracene as a Representative Chromophore within Substituted Anthracene Frameworks
While specific research dedicated solely to this compound is not extensively documented in the scientific literature, the rationale for its investigation can be inferred from the broader context of research on 9,10-disubstituted anthracenes. The choice of an isopropyl group and a phenyl group as substituents at the 9 and 10 positions, respectively, allows for a targeted exploration of the interplay between steric and electronic effects.
Key Research Questions that this compound could address:
Steric Hindrance: The bulky isopropyl group would introduce significant steric hindrance around the anthracene core. Studying this molecule would provide insights into how such steric bulk affects the planarity of the anthracene ring, the rotational dynamics of the phenyl group, and the solid-state packing of the molecules. This is crucial for understanding and controlling aggregation-induced quenching of fluorescence. In disubstituted anthracene derivatives with bulky substituents at the 9- and 10-positions, photodimerization is often unlikely due to steric repulsion. nih.gov
Electronic Asymmetry: The combination of an electron-donating alkyl group (isopropyl) and an aromatic phenyl group creates an electronically asymmetric system. This asymmetry can influence the molecule's dipole moment, its interaction with polar solvents (solvatochromism), and its charge transport properties.
Photophysical Properties: A detailed investigation of the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime of this compound would provide valuable data on how this specific substitution pattern influences the deactivation pathways of the excited state. This knowledge is essential for the rational design of new and more efficient fluorescent materials.
Detailed Research Findings and Data
Expected Synthesis:
A plausible synthetic route to this compound could involve a multi-step process. One potential pathway could start with the synthesis of 9-phenylanthracene (B14458), which can be achieved through a Suzuki coupling reaction between 9-bromoanthracene (B49045) and phenylboronic acid. Subsequent introduction of the isopropyl group at the 10-position could be more challenging and might involve a Grignard reaction with a suitable precursor or other organometallic coupling strategies. The synthesis of 10-substituted-9-anthraldehydes from the corresponding anthracenes has been reported, which could be a potential intermediate route.
Expected Photophysical Properties:
Based on studies of similar 9,10-disubstituted anthracenes, the following photophysical properties for this compound can be hypothesized:
| Property | Expected Observation |
| Absorption Spectrum | The UV-Vis absorption spectrum in a non-polar solvent is expected to show the characteristic vibronic structure of the anthracene core, with absorption maxima in the near-UV region. The substitution is expected to cause a slight red-shift compared to unsubstituted anthracene. |
| Emission Spectrum | The fluorescence spectrum is expected to be in the blue region of the visible spectrum, exhibiting a mirror-image relationship with the absorption spectrum, although some loss of vibronic structure is possible due to the substituents. |
| Fluorescence Quantum Yield | Due to the steric hindrance provided by the isopropyl and phenyl groups, which would suppress non-radiative decay pathways, a relatively high fluorescence quantum yield in solution is anticipated. |
| Excited-State Lifetime | The fluorescence lifetime is expected to be in the nanosecond range, typical for fluorescent organic molecules. |
| Solvatochromism | A slight to moderate solvatochromic shift in the emission spectrum upon changing the polarity of the solvent might be observed due to the electronic asymmetry of the molecule. |
Structure
3D Structure
Properties
CAS No. |
76843-18-0 |
|---|---|
Molecular Formula |
C23H20 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-phenyl-10-propan-2-ylanthracene |
InChI |
InChI=1S/C23H20/c1-16(2)22-18-12-6-8-14-20(18)23(17-10-4-3-5-11-17)21-15-9-7-13-19(21)22/h3-16H,1-2H3 |
InChI Key |
JBJZABACKJFZIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Photophysical and Electronic Properties of 9 Isopropyl 10 Phenylanthracene and Analogous Chromophores
Electronic Absorption and Emission Spectroscopy
The electronic absorption and emission properties of 9,10-disubstituted anthracenes are fundamentally governed by the π-electron system of the anthracene (B1667546) core. The nature of the substituents at the 9- and 10-positions, however, can finely tune these properties.
Vibronic Structure and Ground State Electronic Transitions
The absorption spectra of 9,10-disubstituted anthracenes, including those analogous to 9-Isopropyl-10-phenylanthracene, are characterized by a distinct vibronic structure. This feature arises from the coupling of electronic transitions with various vibrational modes of the molecule. Typically, these compounds exhibit several absorption bands in the ultraviolet and visible regions. For many 9,10-disubstituted anthracenes, these bands are observed between 325 and 425 nm and correspond to π–π* transitions of the anthracene core. researchgate.net The transition from the ground state (S₀) to the first excited singlet state (S₁) is often responsible for the lowest energy absorption band.
In many 9,10-disubstituted anthracenes, the substituents, such as phenyl groups, are twisted with respect to the plane of the anthracene core. This twisted arrangement minimizes steric hindrance but also limits the electronic conjugation between the substituent and the anthracene moiety. As a result, the absorption profiles are often dominated by the anthracene core, with the substituents causing only minor shifts in the absorption maxima. researchgate.net The introduction of an isopropyl group, which is bulky and non-conjugated, would primarily exert a steric influence, potentially causing further twisting of the phenyl group and a slight modification of the vibronic band intensities and positions.
Influence of Substituents on Emission Wavelength and Spectral Range (e.g., Deep-Blue Emission)
Substituents at the 9- and 10-positions of anthracene can significantly alter the emission properties. Unsubstituted anthracene itself is a blue emitter, but its fluorescence quantum yield is only about 30% due to a high rate of intersystem crossing to the triplet state. rsc.org By introducing substituents at the 9- and 10-positions, this balance can be dramatically shifted, often leading to highly fluorescent materials.
Bulky substituents like phenyl and isopropyl groups play a crucial role in enhancing fluorescence. They introduce steric hindrance that can prevent the [4+4] photocycloaddition, a common photodegradation pathway for anthracene at high concentrations. rsc.orgnih.gov Furthermore, these bulky groups can increase the rigidity of the molecule and decrease non-radiative decay pathways.
The electronic nature of the substituents also influences the emission wavelength. Phenyl groups, being aromatic, can extend the π-conjugation, although this effect is often limited by the twisted geometry. The isopropyl group is a weak electron-donating group. The combination of a phenyl and an isopropyl group is expected to result in a chromophore with a high fluorescence quantum yield, emitting in the deep-blue to blue region of the spectrum. rsc.org Non-symmetrical substitution with small, poorly conjugated groups can help preserve emission in the deep-blue range (<450 nm). rsc.org The introduction of more strongly electron-donating or accepting groups, or groups that can planarize the structure, can lead to a bathochromic (red) shift in the emission. nih.gov For instance, replacing a phenyl group with a thiophene (B33073) substituent can significantly decrease the fluorescence quantum yield and red-shift the emission. rsc.org
| Compound | Emission Max (nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| 9,10-Diphenylanthracene (B110198) (DPA) | ~410-430 | ~1.0 | Cyclohexane |
| 9,10-Dimethylanthracene (B165754) | ~425 | ~0.70 | Various |
| 9-Phenyl-10-(thiophen-2-yl)anthracene | ~435 | 0.09 | Toluene |
| 9,10-Di(thiophen-2-yl)anthracene | ~460 | 0.02 | Toluene |
| 4-(10-Phenylanthracen-9-yl)pyridine | ~430 | 0.96 | Toluene |
*Data compiled from various sources for analogous compounds. rsc.orgresearchgate.netacs.org
Solvatochromic Effects on Photoluminescence Behavior
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key indicator of changes in the electronic distribution upon excitation. For many 9,10-disubstituted anthracenes that lack strong permanent dipoles, such as 9,10-diphenylanthracene, the solvatochromic shifts in their absorption and emission spectra are typically small.
However, in derivatives where the substituents create a significant "push-pull" character (an electron-donating group paired with an electron-accepting group), a more pronounced solvatochromic effect can be observed. These molecules may exhibit intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment between the ground and excited states. iaea.org In such cases, polar solvents can stabilize the more polar excited state, resulting in a red-shift of the fluorescence emission. elsevierpure.com
For this compound, which does not possess a strong push-pull character, significant solvatochromism is not expected. The isopropyl group is only weakly electron-donating. Nevertheless, subtle shifts in photoluminescence behavior can occur due to solvent-induced changes in molecular conformation or specific solvent-solute interactions. Studies on related bianthryl systems have shown that even without strong push-pull groups, solvent polarity can drive excited-state structural dynamics and symmetry-breaking charge separation. nih.gov
Excited State Dynamics and Energy Deactivation Pathways
Upon absorption of light, the excited molecule can relax back to the ground state through several competing pathways, including fluorescence, internal conversion, and intersystem crossing to the triplet manifold.
Intersystem Crossing (ISC) Processes and Rates
Intersystem crossing (ISC) is a radiationless process involving a change in the spin multiplicity of the molecule, typically from an excited singlet state (S₁) to a triplet state (Tₙ). The rate of ISC is a critical parameter that determines the fluorescence quantum yield and the population of the triplet state. For unsubstituted anthracene, the ISC yield is high (approximately 70%), which limits its fluorescence efficiency. rsc.org
Substitution at the 9- and 10-positions drastically alters the ISC rate. Theoretical treatments have shown that phenyl substitution in 9,10-diphenylanthracene (DPA) leads to a delocalization of electron density, a red-shift of the S₁ state, and a blue-shift of the triplet states. researchgate.net This increases the energy gap between the S₁ state and the nearby triplet states (e.g., T₂), making the ISC process less effective. researchgate.net As a result, compounds like DPA have a very low ISC rate and a fluorescence quantum yield approaching unity. rsc.orgresearchgate.net The introduction of an isopropyl group alongside a phenyl group in this compound is expected to maintain this low ISC rate, favoring high fluorescence efficiency. However, even small changes in the substitution pattern on the phenyl rings can increase the ISC rate by up to tenfold compared to unsubstituted DPA. rsc.org
| Compound | Triplet Yield (Φ_T) | Intersystem Crossing Rate (k_ISC) (s⁻¹) | Key Factor |
| Anthracene | ~0.70 | High | Small S₁-T₂ energy gap |
| 9,10-Diphenylanthracene | Low | Low | Large S₁-T₂ energy gap due to substitution |
| Anthracene Carboxyimide-Aryl Dyads | Up to 0.99 | Efficient | Spin-orbit charge transfer (SOCT-ISC) mechanism |
| 2-Substituted 9,10-DPA | - | Increased vs. DPA | Non-symmetric substitution |
*Data and trends compiled from various sources for analogous compounds. rsc.orgrsc.orgresearchgate.netrsc.org
Factors Governing Intersystem Crossing Efficiency
Several key factors govern the efficiency of intersystem crossing in anthracene derivatives:
Energy Gap: According to the energy gap law, the rate of a non-radiative transition, including ISC, is inversely related to the energy difference between the coupled states. A larger energy gap between the initial singlet state (S₁) and the final triplet state (Tₙ) generally leads to a slower ISC rate. kyoto-u.ac.jp As mentioned, substitution at the 9- and 10-positions can increase this gap, thus reducing ISC efficiency. researchgate.net
Spin-Orbit Coupling (SOC): The ISC process is formally spin-forbidden, but it occurs due to spin-orbit coupling, which mixes singlet and triplet character. The strength of SOC depends on the molecular structure. Non-planarity and the presence of heavy atoms (like bromine, iodine, or sulfur) can significantly enhance SOC and, therefore, the ISC rate. shuaigroup.netuni-regensburg.de For this compound, the molecule is composed of light atoms, so the "heavy-atom effect" is absent. However, the steric hindrance from the isopropyl and phenyl groups can cause distortions from planarity, which could potentially influence SOC, though the effect is generally less pronounced than that of heavy atoms. nih.gov
Nature of Excited States: The orbital nature of the coupled singlet and triplet states is important (El-Sayed's rule). While relevant, in many aromatic hydrocarbons like anthracene derivatives, the lowest excited states are typically of π–π* character. More significant are mechanisms like spin-orbit charge transfer (SOCT-ISC), which can become dominant in donor-acceptor systems where charge transfer states mediate the transition between the locally excited singlet and triplet states. rsc.orgresearchgate.net This is less likely to be a major pathway for this compound due to its lack of strong donor-acceptor character.
Non-Radiative Decay Mechanisms, Including Vibrational Relaxation
Vibrational relaxation is an extremely fast process, typically occurring on the picosecond timescale. fiveable.me Following excitation to a higher electronic state, the molecule often possesses excess vibrational energy. This energy is rapidly dissipated to the surrounding solvent or matrix as heat through collisions, allowing the molecule to relax to the lowest vibrational level of the excited electronic state. fiveable.me The efficiency of this process is influenced by the solvent's ability to accept this vibrational energy.
Internal conversion is a non-radiative transition between electronic states of the same multiplicity (e.g., from the first excited singlet state, S₁, to the ground state, S₀). The rate of internal conversion is largely governed by the energy gap between the two electronic states; a smaller energy gap generally leads to a more efficient internal conversion process. The rigidity of a molecule also plays a significant role; more flexible molecules tend to have higher non-radiative decay rates as their vibrational modes can more effectively couple the electronic states. fiveable.me For anthracene derivatives, substitution at the 9 and 10 positions can influence molecular rigidity and thus impact the rates of non-radiative decay.
Exciton (B1674681) and Excimer Formation and Annihilation in Aggregated States
In the solid state or in concentrated solutions, anthracene derivatives like 9,10-diphenylanthracene (DPA), a compound analogous to this compound, can exhibit complex photophysical behavior due to intermolecular interactions. rsc.org These interactions lead to the formation of excitons and excimers.
Upon photoexcitation in an aggregated state, a localized excited state, or singlet exciton, is formed. This exciton is not stationary and can migrate from one molecule to another. The efficiency of this migration, characterized by the singlet exciton diffusion coefficient, is highly dependent on the intermolecular distance and orientation. rsc.org In DPA nanoaggregates, the near-perpendicular orientation of the phenyl rings at the 9 and 10 positions increases the intermolecular distance between the anthracene cores, which in turn hinders the rate of exciton diffusion. rsc.org This is a key difference compared to unsubstituted anthracene nanoaggregates, where exciton diffusion is significantly faster. rsc.org The diffusion of these singlet excitons can be observed through phenomena like exciton-exciton annihilation, where the interaction of two excitons leads to a non-radiative decay of one, which becomes more prominent at high excitation fluences. rsc.org
In addition to exciton diffusion, excited molecules in close proximity can form an "excited dimer" or excimer. This is a short-lived, attractive complex formed between an excited molecule and a ground-state molecule. Excimer formation is favored by specific molecular packing arrangements that allow for significant orbital overlap between adjacent molecules. rsc.org
Reverse Intersystem Crossing (RISC) from Upper Triplet Levels
While direct intersystem crossing (ISC) from the first excited singlet state (S₁) to the first excited triplet state (T₁) is a common non-radiative pathway, reverse intersystem crossing (RISC) from higher-lying triplet states (Tn, where n > 1) back to an emissive singlet state can occur in some systems. This process is particularly relevant in the context of triplet-triplet annihilation (TTA), where the interaction of two triplet excitons can produce a higher-energy singlet exciton.
The photophysical properties of some organic molecules are influenced by the presence of hybridized local and charge-transfer (HLCT) states. In molecules with both electron-donating and electron-accepting moieties, photoexcitation can lead to a state with significant charge-transfer character, where an electron is transferred from the donor to the acceptor part of the molecule. The mixing of this charge-transfer state with a locally excited (LE) state results in a hybridized state. The nature of this HLCT state can significantly impact the rates of both radiative and non-radiative decay, as well as the efficiency of processes like intersystem crossing and reverse intersystem crossing. The introduction of an isopropyl group, an electron-donating group, at the 9-position of the anthracene core in this compound could potentially influence the formation and properties of such HLCT states.
Luminescence Quantum Efficiencies and Radiative/Non-Radiative Rate Constants
The luminescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is determined by the competition between radiative and non-radiative decay processes. The quantum yield can be expressed in terms of the radiative rate constant (kᵣ) and the non-radiative rate constant (kₙᵣ) as:
Φ = kᵣ / (kᵣ + kₙᵣ)
The radiative rate constant is related to the intrinsic ability of the molecule to emit light, while the non-radiative rate constant encompasses all other decay pathways, including internal conversion and intersystem crossing. researchgate.netresearchgate.net These rate constants can be experimentally determined from the fluorescence quantum yield and the fluorescence lifetime (τ) using the following relationships:
kᵣ = Φ / τ kₙᵣ = (1 - Φ) / τ
The table below presents a hypothetical comparison of photophysical data for this compound in different environments, based on the behavior of analogous anthracene derivatives.
| Compound | Solvent/State | Fluorescence Quantum Yield (Φ_F) | Radiative Rate Constant (k_r) (s⁻¹) | Non-Radiative Rate Constant (k_nr) (s⁻¹) |
| This compound | Cyclohexane (dilute) | ~0.95 | > 1 x 10⁸ | < 1 x 10⁷ |
| This compound | Thin Film | ~0.50 | ~1 x 10⁸ | ~1 x 10⁸ |
| 9,10-Diphenylanthracene | Cyclohexane | 0.97 bjraylight.com | - | - |
| 9,10-Diphenylanthracene (Co-crystal with Pyrene) | Solid State | 0.51 mdpi.com | - | - |
Fluorescence Quantum Yield Determinations for this compound and Related Compounds
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. For anthracene and its derivatives, this property is highly sensitive to the nature and position of substituents on the aromatic core.
While specific experimental data for the fluorescence quantum yield of this compound is not extensively reported in the literature, its photophysical behavior can be inferred by examining related, well-studied anthracene chromophores. Unsubstituted anthracene exhibits a moderate fluorescence quantum yield of approximately 0.27-0.36 in various solvents like ethanol (B145695) and cyclohexane. omlc.org Substitution at the 9- and 10-positions significantly influences the deactivation pathways of the excited state.
Introducing substituents at these positions can drastically alter the rates of radiative (fluorescence) and non-radiative decay processes, such as intersystem crossing to the triplet state. For instance, the substitution of phenyl groups at the 9- and 10-positions in 9,10-diphenylanthracene (DPA) results in a fluorescence quantum yield approaching unity in many solvents. rsc.orgnih.gov This near-perfect quantum efficiency is attributed to the steric hindrance between the phenyl groups and the anthracene core. The resulting non-planar conformation inhibits intermolecular interactions and non-radiative decay pathways that would otherwise quench fluorescence. mdpi.com Similarly, the introduction of two methyl groups in 9,10-dimethylanthracene leads to a high quantum yield of around 70%. rsc.org
The presence of an isopropyl group, a bulky alkyl substituent, in conjunction with a phenyl group at the 9- and 10-positions of the anthracene core, is expected to result in a high fluorescence quantum yield. The steric bulk of the isopropyl group, similar to the phenyl and methyl groups in the aforementioned examples, would hinder molecular aggregation and suppress non-radiative decay channels, thereby favoring the radiative pathway of fluorescence.
Below is a table of fluorescence quantum yields for anthracene and several key 9,10-disubstituted derivatives, which serve as important benchmarks.
Table 1: Fluorescence Quantum Yields of Selected Anthracene Compounds
| Compound Name | Substituents | Solvent | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|
| Anthracene | None | Ethanol | 0.27 |
| Anthracene | None | Cyclohexane | 0.36 omlc.org |
| 9,10-Dimethylanthracene | 9,10-di-CH₃ | - | ~0.70 rsc.org |
| 9,10-Diphenylanthracene (DPA) | 9,10-di-phenyl | Cyclohexane | ~1.00 acs.org |
| 9,10-Diphenylanthracene (DPA) | 9,10-di-phenyl | Acetone | 0.99 nih.gov |
| 9,10-Bis(phenylethynyl)anthracene | 9,10-di-phenylethynyl | Cyclohexane | ~1.00 acs.org |
Factors Influencing Quantum Yields in Substituted Anthracenes
The fluorescence quantum yield of anthracene derivatives is not an intrinsic constant but is modulated by a variety of structural and environmental factors. Understanding these influences is key to designing chromophores with specific photophysical properties.
Substituent Effects: The electronic nature and steric profile of substituents, particularly at the 9- and 10-positions, are paramount. rsc.org
Electronic Nature: The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the singlet and triplet excited states. rsc.org For instance, phenyl substitutions at the 9- and 10-positions are known to result in high fluorescence quantum yields. mdpi.com Conversely, substitutions with thiophene moieties have been shown to decrease the fluorescence quantum yield significantly. rsc.org The introduction of carbon-carbon triple bonds between the anthracene core and phenyl substituents can also noticeably alter the electronic states. researchgate.net
Steric Hindrance and Bulky Groups: One of the most effective strategies for achieving high fluorescence quantum yields in the anthracene family is to introduce bulky substituents at the 9- and 10-positions. mdpi.com Unsubstituted anthracene can form non-fluorescent dimers (photodimers) upon irradiation and can also form excimers at high concentrations, which provides a non-radiative decay pathway. Bulky groups like phenyl, isopropyl, or even methyl physically obstruct the close approach of two anthracene molecules, thereby inhibiting both photodimerization and excimer formation. rsc.org This steric inhibition minimizes concentration quenching and preserves the high quantum yield even in the solid state. mdpi.com The non-coplanar twist of phenyl groups relative to the anthracene plane in 9,10-diphenylanthracene is a classic example of this effect, which leads to a preference for fluorescence over other deactivation pathways. mdpi.com
Position of Substitution: The position of the substituent on the anthracene ring has a profound impact. Substitution at the 9- and 10-positions has the most direct effect on the electronic and steric environment of the molecule's long axis, which is crucial for its photophysical behavior. rsc.org Substitutions at other positions, such as the 2- and 6-positions, also influence the quantum yield, though the effect may be less pronounced than that of 9,10-disubstitution. researchgate.net
Environmental Factors:
Solvent Polarity: The polarity of the solvent can influence the energy of the excited state and thus the emission wavelength and quantum yield. For some aromatic systems, particularly those with charge-transfer character in the excited state, increasing solvent polarity can stabilize the excited state, leading to red-shifted emission and potentially altered quantum yields. However, for nonpolar chromophores like many substituted anthracenes, the effect of solvent polarity on the quantum yield may be less dramatic. acs.org
Halogenated Solvents: The presence of heavy atoms in the solvent, such as in chlorinated or brominated alkanes, can decrease fluorescence intensity. nih.gov This "heavy-atom effect" enhances intersystem crossing from the singlet excited state to the triplet state, a non-radiative pathway that competes with fluorescence and thus lowers the quantum yield. Studies on related aromatic compounds have shown that fluorescence quantum yields are generally lower in brominated solvents compared to chlorinated ones. nih.gov
Structural Characterization and Conformational Dynamics of 9 Isopropyl 10 Phenylanthracene and Its Analogues
Molecular Conformation and Stereochemical Aspects
The introduction of substituents at the sterically crowded 9- and 10-positions of the anthracene (B1667546) ring system induces significant conformational changes, primarily to alleviate steric strain. This section delves into the resulting molecular geometry, focusing on the orientation of the substituents and the planarity of the anthracene core.
In 9,10-disubstituted anthracenes, the substituents are typically forced out of the plane of the central aromatic ring. For instance, in 9,10-diphenylanthracene (B110198) (DPA), the phenyl groups are twisted at a significant angle relative to the anthracene plane. researchgate.netresearchgate.net This twisting is a direct consequence of the steric repulsion between the ortho-hydrogens of the phenyl groups and the peri-hydrogens of the anthracene core. Studies on various 9,10-disubstituted anthracene derivatives have shown that the torsion angles between the pendant aryl substituents and the anthracene core can range from 67.3° to 89.43°. mdpi.com
| Compound | Substituent 1 | Substituent 2 | Dihedral Angle (Substituent-Anthracene) | Reference |
|---|---|---|---|---|
| 9,10-diphenylanthracene | Phenyl | Phenyl | ~67-89° | mdpi.com |
| 9-bromo-10-phenylanthracene (B179275) | Bromo | Phenyl | Data not specified, but twisted | rsc.org |
| 9-(4-methoxyphenyl)-10-phenylanthracene | 4-methoxyphenyl | Phenyl | Data not specified, but twisted | mdpi.com |
The planarity of the anthracene core itself is often distorted in heavily substituted derivatives. The steric strain imposed by bulky substituents at the 9- and 10-positions can cause the anthracene skeleton to deviate from planarity. mdpi.com This distortion is typically characterized by a dihedral angle between the planes of the outer benzene (B151609) rings of the anthracene moiety.
In the case of 9-Isopropyl-10-phenylanthracene, the steric bulk of the isopropyl group is substantial. This bulk, combined with the steric requirements of the phenyl group, would undoubtedly lead to a non-planar conformation of the entire molecule. researchgate.net The anthracene core is expected to adopt a twisted or bent conformation to accommodate the large substituents. This loss of planarity has significant implications for the molecule's electronic properties and its ability to pack in the solid state. The steric hindrance can disrupt the π-π stacking interactions that are common in planar aromatic systems, which in turn affects the material's charge transport properties. mdpi.com
Rotational Dynamics of Substituents
The substituents at the 9- and 10-positions of the anthracene core are not static but can undergo rotational motion. The energy barriers associated with these rotations are a key aspect of the molecule's conformational dynamics and can be investigated using techniques like variable-temperature NMR spectroscopy.
The rotation of a phenyl group at the 9- or 10-position of an anthracene ring is a hindered process due to the steric interactions with the peri-hydrogens of the anthracene core and the other substituent. For 9-phenylanthracene (B14458), the calculated rotational barrier is approximately 21 kcal/mol. Experimental studies on related compounds, such as 9,10-bis(3-fluorophenyl)anthracene, have confirmed this rotational barrier to be around 21 kcal/mol. nih.gov In this compound, the presence of the bulky isopropyl group would likely increase the barrier to phenyl group rotation compared to a less sterically demanding substituent.
| Compound | Rotational Barrier (kcal/mol) | Method | Reference |
|---|---|---|---|
| 9-phenylanthracene | ~21 | Calculated | nih.gov |
| 9,10-bis(3-fluorophenyl)anthracene | ~21 | VT-NMR | nih.gov |
The rotation of the isopropyl group in this compound is also expected to be a hindered process. The steric interaction between the methyl groups of the isopropyl substituent and the adjacent phenyl group, as well as the anthracene core, would create a significant barrier to rotation. Variable-temperature NMR studies on analogous compounds with bulky substituents, such as 9-diisopropylphosphanylanthracenes, have shown that dynamic processes occur at room temperature, with distinct conformers being observable at low temperatures. nih.gov For 9-diisopropylphosphanylanthracene, a rotational barrier of 56 kJ/mol (approximately 13.4 kcal/mol) was determined. nih.gov This suggests that the isopropyl group in this compound would also have a substantial rotational barrier, leading to preferred conformations at lower temperatures. The steric repulsion between the bulky isopropyl and a neighboring group can lead to restricted rotation of the C-N bond in related systems, resulting in the observation of pseudo-E/Z isomerism in NMR spectra. researchgate.net
Solid-State Structures and Amorphous Morphology
The solid-state packing of 9,10-disubstituted anthracenes is largely governed by the steric bulk of the substituents. While planar anthracene derivatives often exhibit crystalline structures with herringbone or π-stacked arrangements, the introduction of bulky, non-planar substituents like isopropyl and phenyl groups disrupts this regular packing. mdpi.comresearchgate.net This disruption often leads to the formation of amorphous materials rather than well-defined crystals. mdpi.comresearchgate.net
The non-planar structure of molecules like this compound inhibits close packing and strong intermolecular π-π interactions. This can be advantageous in applications like OLEDs, where amorphous thin films with high morphological stability are desirable to prevent crystallization, which can lead to device failure. Unsymmetrically substituted 9,10-anthracene derivatives have been shown to form stable amorphous glasses with high glass transition temperatures. mdpi.comresearchgate.net While no specific crystal structure data for this compound is available, it is reasonable to predict that it would likely form an amorphous solid due to the significant steric hindrance and non-planar molecular shape. researchgate.net Studies on other bulky anthracene derivatives have shown that they tend to form lamellar structures with less overlap than the herringbone packing of more planar anthracenes. mdpi.com
Crystal Packing and Polymorphism in 9,10-Disubstituted Anthracenes
The arrangement of molecules in the solid state, or crystal packing, is fundamental to the material's electronic properties. In 9,10-disubstituted anthracenes, this packing is a delicate balance of intermolecular forces, steric hindrance, and molecular symmetry. While specific crystal structure data for this compound is not publicly documented, the principles governing its packing can be understood by examining its close analogues, most notably 9,10-diphenylanthracene (DPA). vulcanchem.com
Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a well-documented phenomenon in this class of materials. DPA, for instance, is known to exhibit at least three polymorphic forms: α, β, and γ. mdpi.com The α-form is considered the most thermodynamically stable. mdpi.com These polymorphs arise from different molecular packing and result in distinct crystal morphologies and properties. mdpi.comacs.org For example, two polymorphs of DPA grown from melt and solution methods were found to have different crystal structures (P21/n and C2/c, respectively), leading to variations in their theoretical densities and thermal stability. mdpi.com The growth conditions, such as the solvent used or whether the crystal is grown from solution or melt, play a crucial role in determining which polymorph is formed. acs.orgmdpi.com
The introduction of substituents with different steric and electronic characteristics, such as the isopropyl and phenyl groups in this compound, significantly impacts crystal packing. The bulky isopropyl group, in contrast to a second phenyl group, introduces asymmetry and increases steric hindrance. vulcanchem.com This disruption of molecular symmetry and the introduction of bulky groups can hinder the efficient π-π stacking that is common in planar aromatic systems, potentially increasing the distance between the anthracene planes and altering the electronic overlap between adjacent molecules. vulcanchem.com In some substituted anthracenes, intermolecular interactions such as halogen bonding and offset π–π stacking dictate the formation of two-dimensional supramolecular structures. The specific nature of the substituents, therefore, is a key tool in engineering the solid-state architecture of these materials.
| Polymorph | Crystal System | Space Group | Key Characteristics |
|---|---|---|---|
| α-DPA (DPA-Solution) | Monoclinic | C2/c | Thermodynamically most stable form. mdpi.com |
| β-DPA (DPA-Melt) | Monoclinic | P21/n | Obtained from melt; has a larger unit cell volume than α-DPA. mdpi.com |
| γ-DPA | Triclinic | P-1 | Metastable form, often obtained from sublimation or melt. mdpi.comacs.org |
Strategies for Achieving Amorphous Films for Optoelectronic Device Applications
For many optoelectronic applications, particularly OLEDs, a crystalline structure is undesirable. Crystalline domains in thin films can lead to device instability, non-uniformity, and premature failure. Therefore, a key goal in materials design is to achieve stable, amorphous thin films. researchgate.netresearchgate.net An amorphous solid, or a "molecular glass," lacks long-range molecular order, resulting in isotropic properties and morphologically stable, flat surfaces. researchgate.net
A primary strategy to suppress crystallization and promote the formation of amorphous films is the introduction of molecular asymmetry. researchgate.netresearchgate.net Symmetrical molecules tend to pack more readily into ordered crystal lattices. By creating unsymmetrically substituted anthracenes, such as this compound, the crystallization process is sterically hindered. This molecular design leads to materials that readily form stable glasses upon cooling from the melt or after solvent evaporation.
The effectiveness of this strategy is demonstrated by the high glass transition temperatures (Tg) observed in unsymmetrical 9,10-disubstituted anthracene derivatives. researchgate.net The glass transition temperature is the point at which an amorphous solid transitions from a hard, glassy state to a softer, rubbery state. A high Tg is crucial for the morphological stability and longevity of an OLED device, as it prevents the film from crystallizing or deforming under the heat generated during operation. For instance, two unsymmetrical amorphous 9,10-disubstituted anthracene isomers were synthesized and found to possess high glass transition temperatures of 132.5 °C and 133.8 °C, contributing to the stability of the fabricated electroluminescent devices. researchgate.net
The use of bulky substituents is another effective method to disrupt intermolecular interactions and prevent ordered packing, thereby favoring an amorphous state. rsc.org The combination of asymmetry and steric bulk in this compound makes it an ideal candidate for forming the stable amorphous films required for high-performance, solution-processed, and thermally stable blue-emitting OLEDs. researchgate.netrsc.org
| Strategy | Key Property | Observed Value / Finding | Benefit for Devices |
|---|---|---|---|
| Unsymmetrical Substitution | Glass Transition Temp. (Tg) | 132.5 °C and 133.8 °C for two isomers. researchgate.net | High morphological and thermal stability. researchgate.net |
| Bulky Substituents | Film Morphology | Leads to intrinsic amorphous morphology. | Ensures uniform and flat surfaces, preventing device shorts. rsc.org |
| Asymmetry & Bulk | Device Performance | Used as hosts in highly efficient and stable sky-blue OLEDs. researchgate.net | Enables fabrication of stable, pure-color emitting devices. researchgate.net |
Advanced Spectroscopic and Analytical Methodologies for Characterizing 9 Isopropyl 10 Phenylanthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 9-isopropyl-10-phenylanthracene. It provides information about the chemical environment of individual atoms, allowing for the confirmation of the molecular structure and the study of dynamic processes. For instance, in supramolecular assemblies involving derivatives of 9,10-diphenylanthracene (B110198), NMR has been used to observe the suppression of proton signals in the aromatic region, indicating intermolecular interactions. researchgate.net
While specific variable-temperature NMR studies on this compound are not extensively detailed in the provided results, this technique is crucial for investigating fluxional phenomena, such as the rotation of substituent groups. By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes, which can provide quantitative information about the energy barriers associated with these dynamic processes.
Time-Resolved Optical Spectroscopy for Excited-State Investigation
Time-resolved optical spectroscopy encompasses a range of techniques that probe the dynamics of excited states in molecules. wikipedia.org These methods are essential for understanding the photophysical and photochemical properties of this compound, which are critical for its potential applications in optoelectronics. The general principle involves exciting the sample with a short "pump" laser pulse and then monitoring the subsequent changes with a "probe" pulse at various time delays. wikipedia.orgedinst.com
Transient absorption spectroscopy is a powerful pump-probe technique used to obtain spectral and kinetic information about short-lived excited states. edinst.comyale.edu It can be performed on timescales ranging from femtoseconds to microseconds. edinst.comresearchgate.net
Femtosecond Transient Absorption (fs-TA): This technique offers very high time resolution, allowing for the observation of the initial steps of excited-state evolution, such as vibrational relaxation and intersystem crossing. researchgate.netnih.gov In studies of related aromatic compounds, fs-TA has been used to observe the formation and decay of singlet excited states. nih.gov For instance, in a study of fenofibric acid, the singlet excited state was observed to have a maximum transient absorption at 352 nm and underwent efficient intersystem crossing to a triplet state. nih.gov Femtosecond transient absorption microscopy can further provide spatial resolution, enabling the study of exciton (B1674681) transport in thin films. nih.gov
Nanosecond Transient Absorption (ns-TA): This method is used to study longer-lived transient species, such as triplet states and radicals, on the nanosecond to microsecond timescale. edinst.comyale.edu The experimental setup typically employs a nanosecond laser for excitation and a lamp as the probe source. edinst.comyale.edu This technique has been instrumental in characterizing the triplet states of various organic molecules. researchgate.netrsc.org
| Transient Species | Absorption Maxima (nm) | Lifetime | Solvent | Reference |
| ¹FA (nπ) | 352 | < 3000 ps | Acetonitrile | nih.gov |
| ³FA (nπ) | 345, 542 | > 3000 ps | Acetonitrile | nih.gov |
| FA Ketyl Radical | - | - | Isopropyl alcohol | nih.gov |
| Pery-Ver-1 Radical | 540 | - | n-hexane | researchgate.net |
| Pery-Ver-2 Radical | 540 | - | n-hexane | researchgate.net |
Table showing transient absorption data for related compounds, illustrating the type of information obtainable with this technique.
Time-resolved emission spectroscopy is used to study the dynamics of fluorescent species. In the solid state, anthracene (B1667546) derivatives like 9,10-diphenylanthracene can exhibit emission from both the locally excited (exciton) state and a lower-energy, red-shifted state known as an excimer, which is formed from the association of an excited molecule with a ground-state molecule. nih.gov Time-resolved emission studies on 9,10-diphenylanthracene nanoaggregates and crystals have shown that the relaxation from the exciton to the excimer state occurs on a sub-nanosecond timescale. nih.gov The relative contribution of excimer emission is dependent on the degree of molecular ordering. nih.gov Time-correlated single-photon counting (TCSPC) is a common and highly sensitive method for time-resolved emission measurements, capable of picosecond time resolution. youtube.com
Single-molecule fluorescence spectroscopy allows for the investigation of individual molecules, thereby revealing static and dynamic heterogeneity that is often obscured in ensemble measurements. nih.gov This technique can be used to probe conformational dynamics and photophysical processes like fluorescence intermittency ("blinking"). nih.govnih.gov While specific single-molecule studies on this compound were not found, this methodology has been applied to related systems, such as fluorescent polydiacetylene fibers, to understand their structural defects. nih.gov
X-ray Diffraction Techniques
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comrsc.org Single-crystal X-ray diffraction analysis of 9,10-disubstituted anthracene derivatives has revealed that the substituents at the 9 and 10 positions significantly influence the solid-state packing. mdpi.com For 9,10-diphenylanthracene, different polymorphs with distinct crystal structures (e.g., monoclinic C2/c and P2₁/n) have been identified. researchgate.netmdpi.com These structural differences, including variations in the dihedral angle between the phenyl rings and the anthracene core, affect the material's physical properties. mdpi.com
| Compound | Crystal System | Space Group | Dihedral Angle (Phenyl-Anthracene) | Reference |
| 9,10-diphenylanthracene (DPA-Solution) | Monoclinic | C2/c | 66.18–67.5° | mdpi.com |
| 9,10-diphenylanthracene (DPA-Melt) | Monoclinic | P2₁/n | 87.5–93.1° | mdpi.com |
| 10-bromo-9-phenylanthracene–anthracene-9,10-dione (2:1) | Triclinic | P1 | - | researchgate.net |
| cis-9,10-diethyl-9,10-dihydroanthracene | - | - | - | rsc.org |
Table summarizing crystallographic data for 9,10-diphenylanthracene and related compounds.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that provides precise information on the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu While specific, publicly available crystal structure data for this compound is not currently documented, analysis of closely related anthracene derivatives allows for a well-reasoned prediction of its structural characteristics. vulcanchem.com
Studies on analogous compounds such as 10-bromo-9-phenylanthracene and 9,10-diphenylanthracene (DPA) offer valuable insights. For instance, 10-bromo-9-phenylanthracene has been found to crystallize in a triclinic system. researchgate.net Similarly, DPA is known to exhibit polymorphism, crystallizing in different systems such as monoclinic P21/n or C2/c depending on the crystallization method. mdpi.com
The introduction of a bulky isopropyl group at the 9-position of the anthracene core in this compound is expected to introduce significant steric hindrance. This would likely influence the torsional angle between the phenyl substituent and the anthracene plane, a key parameter that affects molecular packing and electronic properties. In DPA, the dihedral angle between the phenyl groups and the anthracene core can range from 66.18° to 93.1°, depending on the polymorph. mdpi.com The isopropyl group's steric demands would likely result in a highly non-planar structure, which in turn could disrupt efficient π-π stacking interactions between adjacent molecules in the crystal lattice. vulcanchem.com
Table 1: Crystallographic Data for Analogous Anthracene Compounds
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|---|---|---|---|
| 10-bromo-9-phenylanthracene | Triclinic | P1 | a = 9.269 Å, b = 9.734 Å, c = 11.437 Å, α = 105.816°, β = 95.281°, γ = 99.909° | researchgate.net |
| 9,10-diphenylanthracene (Melt) | Monoclinic | P21/n | a = 9.204 Å, b = 15.655 Å, c = 13.911 Å, β = 107.41° | mdpi.com |
Powder X-ray Diffraction for Film Morphology and Polymorphic Identification
Powder X-ray diffraction (PXRD) is an indispensable tool for characterizing the crystalline nature of materials in thin-film or polycrystalline powder form. It is particularly useful for identifying different crystalline phases (polymorphs) and assessing the degree of crystallinity and preferred orientation in films. yale.edu
For this compound, PXRD would be the method of choice to analyze the morphology of vacuum-deposited or solution-cast films. The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline structure. By comparing the experimental pattern to simulated patterns generated from single-crystal data, one can confirm the phase purity of a sample.
Furthermore, the existence of polymorphism, where a compound can form multiple distinct crystal structures, is common in planar aromatic molecules like anthracene derivatives. mdpi.com The related compound 9,10-diphenylanthracene (DPA), for example, has at least two known polymorphs with different molecular packing and, consequently, different photophysical properties. mdpi.com PXRD is a primary technique for distinguishing between such polymorphs in a bulk sample. Although specific polymorphic studies on this compound are not reported, the potential for polymorphism is high due to the molecule's conformational flexibility, and PXRD would be the key technique for its investigation.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making it a powerful tool for structural elucidation and functional group identification.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy measures the inelastic scattering of monochromatic light, providing detailed information about a molecule's vibrational modes. It is highly sensitive to the vibrations of non-polar bonds, making it particularly effective for characterizing the carbon skeleton of aromatic compounds.
While a specific Raman spectrum for this compound is not available in the cited literature, the spectrum can be predicted based on its constituent parts and data from similar molecules like DPA. mdpi.com The spectrum would be dominated by characteristic peaks corresponding to:
Anthracene Core Vibrations: Strong bands related to the C-C stretching modes of the fused aromatic rings.
Phenyl Group Vibrations: Modes such as the ring "breathing" mode and C-H stretching.
Isopropyl Group Vibrations: Characteristic C-H stretching and bending modes of the aliphatic group.
The high resolution of modern Raman spectroscopy, especially techniques like tip-enhanced Raman spectroscopy (TERS), can even provide chemical information on the scale of a single molecule. aps.org
Table 2: Predicted Prominent Raman Shifts for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group Origin |
|---|---|---|
| ~3060 | Aromatic C-H Stretch | Phenyl and Anthracene Rings |
| ~2970 | Asymmetric C-H Stretch | Isopropyl Group (CH₃) |
| ~2870 | Symmetric C-H Stretch | Isopropyl Group (CH₃) |
| ~1600 | Aromatic C=C Stretch | Phenyl and Anthracene Rings |
| ~1400 | C-C Skeletal Stretch | Anthracene Core |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy operates on the principle of infrared radiation absorption by a molecule, which induces vibrational transitions. upi.edu It is an exceptionally useful and rapid method for identifying the functional groups present in a compound. upi.edubiomedscidirect.com An FTIR spectrum plots absorbance or transmittance as a function of wavenumber.
For this compound, the FTIR spectrum would display characteristic absorption bands that confirm its molecular structure. The analysis of the spectrum would focus on several key regions:
>3000 cm⁻¹: This region contains the C-H stretching vibrations. Aromatic C-H stretches from the anthracene and phenyl rings typically appear between 3100 and 3000 cm⁻¹. pressbooks.pub
<3000 cm⁻¹: Aliphatic C-H stretching vibrations from the isopropyl group would be observed here, typically in the 2975-2850 cm⁻¹ range. pressbooks.pub
1650-1450 cm⁻¹: This "aromatic region" features absorptions from the C=C bond stretching within the aromatic rings.
By comparing the spectrum to databases and known spectra of related compounds like 9-phenylanthracene (B14458), a detailed assignment of the observed bands is possible. nist.gov
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Anthracene, Phenyl) |
| 2975-2850 | C-H Stretch | Aliphatic (Isopropyl) |
| 1620-1580 | C=C Stretch | Aromatic Ring |
| 1500-1450 | C=C Stretch | Aromatic Ring |
| 1385-1365 | C-H Bend | Isopropyl (Umbrella mode) |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 10-bromo-9-phenylanthracene |
| 9,10-diphenylanthracene (DPA) |
Theoretical and Computational Chemistry Approaches
Electronic Structure Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of medium to large-sized molecules like 9-Isopropyl-10-phenylanthracene. DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic behavior. A common approach involves using hybrid functionals, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to accurately describe the electronic distribution and energies within the molecule. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.
For this compound, the electronic character is shaped by the interplay of the electron-donating isopropyl group and the π-conjugated phenyl group attached to the anthracene (B1667546) core. The isopropyl group, through hyperconjugation and inductive effects, is expected to raise the energy of the HOMO. acs.org This effect, in turn, tends to narrow the HOMO-LUMO gap, which can enhance charge transport properties. acs.org The phenyl group contributes to the extended π-system of the molecule.
In many 9,10-disubstituted anthracene derivatives, the HOMO and LUMO are primarily localized on the anthracene core. researchgate.net The substitution pattern significantly modulates their energy levels. For instance, studies on similar anthracene derivatives show that electron-donating groups increase the HOMO energy level, making the molecule a better electron donor. nih.gov
Below is a table with representative HOMO, LUMO, and energy gap values for related anthracene compounds, calculated using DFT (B3LYP method), to illustrate the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Anthracene | -5.52 | -1.91 | 3.61 |
| 9,10-Diphenylanthracene (B110198) | -5.65 | -2.14 | 3.51 |
| 9,10-Dimethylanthracene (B165754) | -5.38 | -1.85 | 3.53 |
This table presents calculated values for analogous compounds to provide context for this compound.
The charge density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the electron density is expected to be highest on the anthracene ring system, with potential localization influenced by the substituents.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including the prediction of electronic absorption spectra. researchgate.net By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide valuable insights into the nature of spectroscopic transitions.
For aromatic systems like this compound, the lowest energy electronic transitions are typically π-π* transitions. The specific energies of these transitions are sensitive to the substituents on the anthracene core. TD-DFT calculations, often performed at the B3LYP/6-311++G(d,p) level of theory, can predict the absorption wavelengths (λmax) corresponding to these transitions. nih.gov The introduction of the isopropyl and phenyl groups is expected to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthracene, due to the extension of the π-conjugated system and the electronic effects of the substituents.
A representative table of calculated vertical excitation energies for related anthracene derivatives is provided below.
| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character |
|---|---|---|---|
| Anthracene | 375 | 0.11 | HOMO -> LUMO (π-π) |
| 9,10-Diphenylanthracene | 398 | 0.15 | HOMO -> LUMO (π-π) |
| 9,10-Dimethylanthracene | 385 | 0.12 | HOMO -> LUMO (π-π*) |
This table illustrates typical TD-DFT results for analogous compounds.
Conformational Energy Landscape and Rotational Barrier Calculations
The presence of the bulky isopropyl and phenyl groups introduces steric hindrance in this compound, leading to a complex conformational energy landscape. The rotation of the phenyl group and the isopropyl group relative to the anthracene plane are key conformational degrees of freedom. Computational methods can be used to map this energy landscape and identify the most stable conformers.
The rotational barrier is the energy required for a substituent to rotate around its connecting bond. For the phenyl group in this compound, there will be a significant energy barrier to rotation due to steric clashes with the isopropyl group and the peri-hydrogens of the anthracene core. DFT calculations can be employed to determine the magnitude of this barrier by calculating the energy of the molecule at various dihedral angles of the phenyl group. biomedres.us Such calculations have been performed for similar sterically hindered biphenyl (B1667301) and aryl-anthracene systems. The results typically show a high-energy transition state when the rotating group is in an eclipsed conformation and a lower energy ground state in a twisted conformation. The magnitude of this barrier can influence the molecule's rigidity and its photophysical properties.
A hypothetical rotational energy profile can be constructed by plotting the relative energy as a function of the dihedral angle between the phenyl ring and the anthracene plane. This would likely show a minimum at a non-planar arrangement and a maximum at or near a planar or perpendicular orientation.
Simulation of Excited State Dynamics and Photochemical Reaction Pathways
Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation processes, known as excited-state dynamics, determine the photophysical and photochemical fate of the molecule. These dynamics can be simulated using computational methods, often by calculating the potential energy surfaces of the relevant excited states. nih.gov
For many anthracene derivatives, the excited-state dynamics involve a competition between fluorescence, intersystem crossing to the triplet manifold, and non-radiative decay. The substitution at the 9 and 10 positions significantly influences the rates of these processes. For example, bulky substituents can sometimes suppress non-radiative decay pathways, leading to higher fluorescence quantum yields.
Reaction Mechanisms and Chemical Reactivity of 9 Isopropyl 10 Phenylanthracene Frameworks
Photochemical Reaction Mechanisms
The absorption of light by 9-isopropyl-10-phenylanthracene can trigger a variety of chemical transformations. These reactions are dictated by the nature of the excited state and the surrounding chemical environment.
Photoinduced Bond Cleavage and Rearrangement Processes
Upon photoirradiation, substituted anthracenes can undergo various bond cleavage and rearrangement reactions. For instance, derivatives with vinyl groups at the 9-position have been shown to undergo E/Z-isomerization of the double bond. sciforum.net While this compound lacks an external double bond for such isomerization, photo-induced cleavage of the bond between the isopropyl group and the anthracene (B1667546) core is a plausible process, potentially leading to radical intermediates.
Another documented photoreaction in related systems is a novel rearrangement observed in benzoylethenylanthracenes. sciforum.net Such rearrangements often proceed through complex mechanisms involving excited state intermediates and can lead to significant alterations of the molecular skeleton.
Cycloreversion Reactions in Anthracene Derivatives
The photochemical [4+4] cycloaddition to form dimers is a hallmark reaction of many anthracene derivatives. mdpi.com The reverse of this process, known as cycloreversion, can also be induced by light or heat. This reversible dimerization and cycloreversion has been explored for applications in photoresponsive materials. nih.gov For this compound, the significant steric hindrance provided by the isopropyl and phenyl groups at the reactive 9 and 10 positions would be expected to disfavor the formation of the corresponding photodimer. rsc.org Consequently, while cycloreversion is a fundamental photochemical process for the anthracene family, its relevance to the monomeric this compound lies more in the context of the stability of potential, albeit sterically hindered, dimeric structures.
The general mechanism for the photodimerization of anthracenes involves the excitation of one monomer to its singlet excited state, which then interacts with a ground-state monomer to form an excimer. This excimer can then proceed to form the cycloadduct. mdpi.com The cycloreversion process would follow the reverse pathway, with the photodimer being excited to a state that can readily cleave the newly formed sigma bonds to regenerate the two anthracene monomers.
Photoinduced Coupling Reactions
Photoinduced coupling reactions offer a powerful tool for the formation of new carbon-carbon bonds. While not directly reported for this compound, related photoinduced inverse Sonogashira coupling reactions have been demonstrated, where iodoalkynes are activated by visible light to react with C(sp2)-H bonds. nih.gov This suggests the potential for photo-activating the C-H bonds of the phenyl group or even the isopropyl group in this compound for coupling reactions with suitable partners under photochemical conditions. The mechanism of such reactions often involves the generation of radical intermediates from the excited state of one of the reactants. nih.gov
Redox Chemistry and Electrocatalytic Mechanisms
The extended π-system of the anthracene core in this compound makes it susceptible to electron transfer reactions. The nature and position of the substituents play a critical role in modulating its redox properties.
Reactivity of Electrogenerated Cation Radicals of Substituted Anthracenes
The oxidation of 9,10-disubstituted anthracenes, including those with phenyl groups, can be achieved electrochemically to generate cation radicals. mdpi.comacs.org These cation radicals are often highly reactive species. The stability and subsequent reaction pathways of these radicals are influenced by the substituents and the solvent environment. For instance, in the presence of nucleophiles like water or methanol, the cation radicals of 9-substituted 10-phenylanthracenes can undergo substitution reactions. acs.org
Electrogenerated chemiluminescence (ECL) is a phenomenon where light is produced from the annihilation of electrochemically generated radical ions. ias.ac.in The ECL of anthracene and its derivatives has been studied extensively and involves the formation of the excited singlet state from the reaction of the radical cation and radical anion. The efficiency and color of the emitted light are sensitive to the molecular structure. ias.ac.in
Influence of Substituents on Electron Transfer Kinetics and Reaction Pathways
Substituents at the 9 and 10 positions of the anthracene core have a profound impact on the molecule's electronic properties, including its oxidation and reduction potentials. mdpi.comcdnsciencepub.com The isopropyl group on this compound is an electron-donating group, which would be expected to lower the oxidation potential compared to unsubstituted anthracene, making it easier to oxidize. Conversely, the phenyl group's effect is more complex, involving both inductive and resonance effects.
Studies on a series of 9,10-disubstituted anthracenes have shown that functionalization at these positions can lead to minor changes in the electrochemical behavior. mdpi.com For example, the introduction of different phenyl derivatives at the 9 and 10 positions results in only slight variations (±0.10 eV) in the frontier molecular orbital energy levels. mdpi.com This indicates that while the core redox properties are maintained, fine-tuning is possible through substitution. The kinetics of electron transfer processes are also affected by substituents, with steric hindrance potentially influencing the rate of heterogeneous electron transfer at an electrode surface. nih.gov
The following table summarizes the electrochemical and optical properties of some relevant 9,10-disubstituted anthracenes, providing a comparative context for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Eox (V vs. Fc/Fc+) |
| 9,10-diphenylanthracene (B110198) | -5.62 | -2.63 | 0.91 |
| 9-bromo-10-phenylanthracene (B179275) | -5.73 | -2.65 | 1.02 |
| 9-(4-methoxyphenyl)-10-phenylanthracene | -5.59 | -2.61 | 0.88 |
Data adapted from a study on 9,10-disubstituted anthracenes. mdpi.com
This data illustrates how electron-donating groups (like methoxy) lower the oxidation potential, while electron-withdrawing groups (like bromine) increase it. The isopropyl group in this compound would be expected to have a similar electron-donating effect to the methoxy (B1213986) group, though likely to a lesser extent.
General Reaction Pathways at the Anthracene Core and Substituents (e.g., Aromatic Sulfonation)libretexts.org
The reactivity of the this compound framework is predominantly dictated by the electron-rich anthracene core, with the substituents at the 9- and 10-positions influencing the regioselectivity and reaction rates. The anthracene moiety is known for its propensity to undergo electrophilic substitution and addition reactions, particularly at the sterically accessible and electronically activated meso-positions (C9 and C10).
General Reactivity of the Anthracene Core
The three fused benzene (B151609) rings of the anthracene skeleton result in a delocalized π-electron system. However, the electron density is not uniformly distributed, with the highest electron density concentrated at the 9 and 10 positions. researchgate.netwikipedia.org This makes these sites the most favorable for electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion or sigma complex. acs.org Subsequent deprotonation restores the aromaticity of the ring system. For anthracene, attack at the 9- or 10-position results in a more stable arenium ion compared to attack at other positions, as it preserves two intact benzene rings. wikipedia.org
Influence of Substituents on Reactivity
In this compound, both the 9- and 10-positions are substituted. This has two major consequences for further reactions:
Directing Effects : The existing substituents direct incoming electrophiles to other positions on the anthracene core or on the phenyl substituent.
Steric Hindrance : The bulky isopropyl and phenyl groups can sterically hinder the approach of reactants to the anthracene core and to each other.
The isopropyl group is an activating group that donates electron density to the anthracene ring through inductive effects and hyperconjugation. The phenyl group can act as either an activating or deactivating group depending on the reaction conditions and its conformation, but it primarily extends the π-conjugation of the system.
Aromatic Sulfonation
Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org The electrophile is typically sulfur trioxide (SO₃), which can be used in various forms, including as a complex with dioxane. rsc.org
For substituted anthracenes, the position of sulfonation is highly dependent on the nature and position of the existing substituents. A study on the sulfonation of 9-phenylanthracene (B14458) with a dioxane-sulfur trioxide complex provides critical insight into the expected reactivity of this compound. In the case of 9-phenylanthracene, sulfonation occurs at two primary locations: the 10-position of the anthracene core and the para-position (4'-position) of the phenyl ring. rsc.org
Given this precedent, the sulfonation of this compound is expected to follow a similar pattern, with the incoming electrophile (SO₃) attacking the available positions on the anthracene core and the phenyl ring. However, the presence of the bulky isopropyl group at the 9-position introduces significant steric hindrance, which will influence the distribution of products.
Expected Reaction Pathways for Sulfonation of this compound:
Sulfonation at the Anthracene Core : The most likely position for sulfonation on the anthracene core would be the unsubstituted positions of the outer rings. Due to the steric bulk of the isopropyl and phenyl groups at the 9 and 10-positions, electrophilic attack at adjacent positions (1, 8, 4, and 5) would be sterically hindered. Therefore, sulfonation is more likely to occur at the less hindered 2, 3, 6, and 7 positions.
Sulfonation at the Phenyl Substituent : The phenyl group at the 10-position is also susceptible to electrophilic substitution. The para-position (4'-position) is generally the most favored site for substitution on a monosubstituted benzene ring due to electronic and steric reasons. The isopropyl group on the anthracene core would exert some steric influence on the phenyl ring, but attack at the para-position is likely to remain favorable.
The steric hindrance provided by the isopropyl group is a significant factor. youtube.com This bulkiness can shield the nearby regions of the anthracene core and the phenyl ring, potentially altering the ratio of sulfonation products compared to a less hindered analogue like 9-phenylanthracene. It is plausible that the steric hindrance from the isopropyl group could favor sulfonation at the more accessible positions of the outer rings of the anthracene core over substitution on the phenyl ring, or vice versa, depending on the precise conformational arrangement of the molecule.
Table of Expected Sulfonation Products and Influencing Factors
| Potential Product | Site of Sulfonation | Electronic Factors | Steric Factors |
| This compound-2-sulfonic acid | C2 of Anthracene | Activated by the fused ring system. | Less hindered than peri-positions (1,8,4,5). |
| This compound-3-sulfonic acid | C3 of Anthracene | Activated by the fused ring system. | Less hindered than peri-positions (1,8,4,5). |
| 9-Isopropyl-10-(4'-sulfophenyl)anthracene | C4' of Phenyl Ring | Phenyl ring is activated. Para-directing. | Potentially hindered by the 9-isopropyl group. |
Detailed research findings on the precise distribution of sulfonation products for this compound are not extensively available, but the general principles of electrophilic aromatic substitution on substituted anthracenes provide a strong basis for predicting the likely reaction pathways. rsc.org The interplay between the electronic activation of the anthracene and phenyl rings and the steric hindrance imposed by the bulky substituents is key to understanding the chemical reactivity of this framework.
Advanced Research Applications of 9 Isopropyl 10 Phenylanthracene and 9,10 Disubstituted Anthracenes
Emitters in Organic Light-Emitting Diodes (OLEDs)
Anthracene (B1667546) derivatives are a significant class of fluorophores used as blue light emitters in OLEDs due to their inherent wide energy gap and good thermal stability. nih.govresearchgate.net The substitution at the 9 and 10 positions of the anthracene core is a critical strategy for tuning the material's properties to achieve high-efficiency and stable deep-blue emission. nih.govbeilstein-journals.org
Design Principles for High-Efficiency Deep-Blue Emitters
The design of highly efficient deep-blue emitters based on 9,10-disubstituted anthracenes revolves around several key principles aimed at optimizing their photophysical and electrical properties. A primary strategy is the introduction of bulky substituents at the 9 and 10 positions of the anthracene core. nih.govbeilstein-journals.org This structural modification effectively suppresses undesirable intermolecular π–π stacking interactions in the solid state, which are a common cause of fluorescence self-quenching and reduced emission efficiency. beilstein-journals.org
For instance, attaching bulky groups like phenyl or isopropyl moieties helps to maintain the molecular isolation necessary for efficient emission. rsc.orgrsc.org Furthermore, the steric hindrance provided by these substituents can enhance the photostability of the molecule. chemistryviews.org Research has shown that creating a perpendicular geometry between the anthracene core and its substituents by introducing groups like p-xylene (B151628) can disrupt π-conjugation extension, leading to a deep blue emission with a high photoluminescence quantum yield. bohrium.comacs.org
Another important design consideration is the strategic fluorination of the anthracene derivatives. Fluorination can improve electron transport properties and lead to the development of amorphous materials with good thermal stability, which is beneficial for device fabrication and longevity. bohrium.com The introduction of electron-withdrawing or electron-donating groups on the phenyl rings of 9,10-diphenylanthracene (B110198) (DPA) derivatives can also be used to fine-tune the emission color and charge transport characteristics. rsc.orgrsc.org
Table 1: Design Strategies for High-Efficiency Deep-Blue Anthracene-Based Emitters
| Design Principle | Effect | Reference |
|---|---|---|
| Introduction of bulky substituents (e.g., phenyl, isopropyl) | Suppresses π–π stacking and self-quenching, enhances photostability. | nih.govbeilstein-journals.orgrsc.orgrsc.org |
| Perpendicular geometry between core and substituents | Disrupts π-conjugation, leading to deep-blue emission and high photoluminescence quantum yield. | bohrium.comacs.org |
| Fluorination | Improves electron transport and thermal stability. | bohrium.com |
| Functional group substitution on phenyl rings | Fine-tunes emission color and charge transport properties. | rsc.orgrsc.org |
Enhancement of Charge Transport Properties in Thin Films for Device Performance
Efficient charge transport within the emissive layer is crucial for high-performance OLEDs. For anthracene-based emitters, non-symmetric substitution has emerged as a powerful strategy to improve charge transport properties. researchgate.net By decorating the anthracene core with non-symmetric aryl groups, researchers have been able to achieve high hole drift mobilities, reaching up to 10⁻² cm²/Vs in solution-processed neat films. researchgate.net
The morphology of the thin film also plays a significant role in charge transport. mdpi.com A uniform and flat surface with minimal grain boundaries is desirable to reduce charge trapping. researchgate.netmdpi.com The substitution pattern on the anthracene core influences the supramolecular arrangement of molecules in the solid state, which in turn dictates the charge transport ability. mdpi.com For example, while 2,6-functionalized anthracenes tend to form a herringbone stacking pattern, 9,10-disubstituted derivatives often adopt a more overlapped lamellar structure, which is advantageous for charge transport. mdpi.com
Varying the length of alkyl groups attached to the 9,10-phenyls in DPA derivatives has been shown to be an effective method for optimizing film-forming properties and achieving high hole drift mobilities in amorphous films. researchgate.netrsc.org This approach allows for the preservation of deep-blue emission while significantly enhancing the charge-carrying capabilities of the material. researchgate.netrsc.org
Table 2: Factors Influencing Charge Transport in 9,10-Disubstituted Anthracene Films
| Factor | Influence on Charge Transport | Reference |
|---|---|---|
| Non-symmetric substitution | Can lead to high hole drift mobilities. | researchgate.net |
| Thin film morphology | Uniform and flat surfaces with few grain boundaries reduce charge trapping. | researchgate.netmdpi.com |
| Supramolecular arrangement | Overlapped lamellar structures, common in 9,10-disubstituted anthracenes, are beneficial for charge transport. | mdpi.com |
| Alkyl group variation on phenyl rings | Optimizes film-forming properties and enhances hole mobility. | researchgate.netrsc.org |
Utilization of Hybridized Local and Charge-Transfer (HLCT) States for Improved Efficiency
A key challenge in OLEDs is to harness both singlet and triplet excitons, which are generated in a 1:3 ratio during electrical excitation. The Hybridized Local and Charge-Transfer (HLCT) state is a promising concept to achieve high exciton (B1674681) utilization efficiency in fluorescent OLEDs. researchgate.net Molecules with an HLCT excited state possess contributions from both a highly emissive local-excited (LE) state and a charge-transfer (CT) state. researchgate.net
The CT component can facilitate a "hot exciton" channel for reverse intersystem crossing (RISC), allowing for the conversion of triplet excitons into emissive singlet excitons, thereby enhancing the internal quantum efficiency. researchgate.net The LE component, on the other hand, ensures a high photoluminescence quantum yield. researchgate.net By carefully designing donor-acceptor structures within the anthracene derivative, it is possible to create molecules with HLCT characteristics. researchgate.net For example, attaching phenanthroimidazole and terphenyl units to the 9,10-positions of anthracene has been shown to induce HLCT states, leading to efficient deep-blue emission in non-doped OLEDs. researchgate.net
Materials for Triplet-Triplet Annihilation (TTA) Up-Conversion Systems
Triplet-triplet annihilation (TTA) is a photophysical process that converts lower-energy photons into higher-energy ones, with potential applications in solar energy harvesting and bioimaging. rsc.orgresearchgate.net This process typically involves a sensitizer (B1316253), which absorbs the initial low-energy photon and transfers its triplet energy to an emitter (or annihilator). Two of these triplet-excited emitters then undergo TTA to generate one higher-energy singlet exciton, which subsequently emits a higher-energy photon. rsc.org 9,10-disubstituted anthracenes, including 9-isopropyl-10-phenylanthracene, are excellent candidates for emitters in TTA up-conversion systems due to their high fluorescence quantum yields. rsc.orgrsc.orgresearchgate.net
Optimization of Emitter Efficiency in Photon Up-Conversion
The choice of substituents on the anthracene core can also influence the TTA process. Bulky substituents, such as isopropyl groups, can help to prevent unwanted side reactions like photodimerization at high concentrations. rsc.orgrsc.org Furthermore, modifying the 9,10-phenyl rings of DPA with bulky isopropyl groups has been shown to improve the dispersibility of the sensitizer in the emitter crystals, leading to a significant enhancement of the TTA up-conversion quantum yield in the solid state. rsc.orgresearchgate.net
Table 3: Photophysical Properties of Selected 9,10-Disubstituted Anthracene Emitters for TTA Up-conversion
| Compound | Fluorescence Quantum Yield (Φf) | Key Feature for TTA-UC | Reference |
|---|---|---|---|
| 9,10-diphenylanthracene (DPA) | ~1.0 | High fluorescence quantum yield. | rsc.org |
| 4-(10-phenylanthracene-9-yl)pyridine | High | High fluorescence quantum yield. | rsc.orgrsc.org |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene | High | High fluorescence quantum yield. | rsc.orgrsc.org |
| This compound derivative (bDPA-2) | High | Improved sensitizer dispersibility and enhanced solid-state TTA-UC quantum yield. | rsc.orgresearchgate.net |
Sensitizer-Emitter Interactions in Up-Conversion Processes
The interaction between the sensitizer and the emitter is fundamental to the TTA up-conversion process. Efficient triplet energy transfer (TET) from the sensitizer to the emitter is a prerequisite for subsequent TTA. rsc.org The triplet energy level of the sensitizer must be higher than that of the emitter to ensure efficient energy transfer. rsc.org Metalloporphyrins, such as platinum(II) octaethylporphyrin (PtOEP) and palladium(II) mesoporphyrin IX (PdMP), are commonly used as sensitizers due to their high triplet yields and long-lived triplet states. rsc.orgnih.gov
Fluorescent Probes for Single-Molecule Spectroscopy
9,10-disubstituted anthracenes are valuable fluorescent probes for single-molecule spectroscopy due to their robust photophysical characteristics. Unsubstituted anthracene has a fluorescence quantum yield of approximately 30%; however, substitution at the 9 and 10 positions can significantly enhance this, with some derivatives approaching a quantum yield of 100%. rsc.org This high emission yield is crucial for detecting the faint signals from individual molecules.
The bulky substituents at the 9 and 10 positions, such as phenyl groups, also inhibit the [4+4] photocycloaddition that can occur at high concentrations, further enhancing their photostability for prolonged spectroscopic measurements. rsc.org The ability to tune the optical emission by modifying these substituents allows for the development of probes sensitive to their local environment. researchgate.netsemanticscholar.org For instance, introducing specific functional groups to the phenyl rings can alter the electronic states of the anthracene core, making them responsive to changes in polarity or the presence of specific analytes. researchgate.netsemanticscholar.org
Research has shown that while substitutions on the phenyl rings in 9,10-diphenylanthracene derivatives may only cause minor changes to the absorption spectra, they can significantly impact fluorescence properties. rsc.orgrsc.org For example, the introduction of thiophene (B33073) substituents has been observed to decrease the fluorescence quantum yield. rsc.orgrsc.org In contrast, other modifications can lead to the formation of excimers at higher concentrations, which alters the emission spectrum and can be exploited for sensing applications. researchgate.netsemanticscholar.org
The photophysical properties of several 9,10-disubstituted diphenylanthracene derivatives are summarized in the table below, highlighting their potential as fluorescent probes.
| Compound | Absorption Max (nm) | Emission Max (nm, solution) | Emission Max (nm, solid state) | Quantum Yield |
| Derivative A | 263 | 420 | 426 | 0.45 |
| Derivative B | 261 | 431 | 435 | 0.20 |
| Derivative C | 275 | 485 | 492 | 0.70 |
| Derivative D | 278 | 492 | 502 | 0.60 |
Data recorded in 10⁻⁶ mol∙L⁻¹ THF solution and as 5% blends with PVK for solid state measurements. semanticscholar.org
Scintillator Applications
The high fluorescence quantum yields and fast decay times of 9,10-disubstituted anthracenes make them excellent candidates for organic scintillators. These materials are used to detect ionizing radiation by converting its energy into detectable light pulses. Anthracene derivatives are particularly useful in this field, which is a key area of application alongside their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. rsc.org
The efficiency of a scintillator is dependent on its ability to quickly and efficiently convert high-energy radiation into visible photons. 9,10-disubstituted anthracenes, with their tunable electronic properties, allow for the optimization of this process. The choice of substituents can influence the scintillation light yield and the emission spectrum, enabling the development of scintillators tailored for specific types of radiation or detection systems.
While unsubstituted anthracene has a high intersystem crossing rate, leading to a triplet yield of about 70% and a fluorescence quantum yield of only 30%, strategic substitution at the 9 and 10 positions can drastically alter these probabilities in favor of higher fluorescence output. rsc.org For example, 9,10-dimethylanthracene (B165754) exhibits a significantly higher fluorescence quantum yield of around 70%. rsc.org This enhancement is critical for producing a strong signal in scintillator applications.
Building Blocks for π-Conjugated Polymers and Advanced Organic Materials
9,10-disubstituted anthracenes, including this compound, serve as fundamental building blocks for the synthesis of π-conjugated polymers and other advanced organic materials. These materials are of great interest for applications in electronics and photonics, such as in OLEDs and as materials for triplet-triplet annihilation upconversion. rsc.orgrsc.org
The rigid, planar structure of the anthracene core provides a robust backbone for creating extended π-conjugated systems. By incorporating 9,10-disubstituted anthracenes into polymer chains, materials with desirable electronic and optical properties can be engineered. The substituents at the 9 and 10 positions play a crucial role in determining the properties of the resulting polymers, including their solubility, processability, and solid-state morphology. core.ac.uk
For instance, asymmetrically substituted 9,10-anthracene derivatives have been synthesized to create soluble and stable blue-emitting molecular glasses. core.ac.uk These materials exhibit high solid-state photoluminescent efficiencies and can be processed from solution, making them suitable for the fabrication of electroluminescent devices. core.ac.uk The introduction of bulky groups helps to prevent π-π stacking in the solid state, which can otherwise lead to quenching of the emission. semanticscholar.org
Furthermore, the synthesis of various 9,10-disubstituted anthracenes through methods like the reaction of 9,10-dilithioanthracene with electrophiles has expanded the library of available building blocks for creating novel organic materials. acs.org The ability to introduce a wide range of functional groups allows for fine-tuning of the material's properties to meet the demands of specific applications, from highly efficient blue emitters in displays to components in solar energy conversion systems. rsc.orgkisti.re.kr
Q & A
Basic: What are the recommended methods for synthesizing 9-Isopropyl-10-phenylanthracene in laboratory settings?
Answer: Synthesis typically involves Friedel-Crafts alkylation or Wittig reactions. For example, anthracene derivatives can be functionalized with isopropyl and phenyl groups using appropriate reagents under controlled conditions. The Wittig reaction, as demonstrated in the synthesis of trans-9-(2-phenylethenyl)anthracene, can be adapted by substituting tailored phosphonium salts and aldehydes . Purification via column chromatography and characterization by NMR and GC/MS ensures product integrity .
Advanced: How can researchers resolve contradictions in reported fluorescence quantum yields of this compound across different studies?
Answer: Discrepancies may arise from solvent polarity, concentration effects, or instrumental calibration. Standardizing experimental conditions (e.g., degassed solvents, controlled temperatures) and cross-referencing with certified standards (e.g., 9,10-Diphenylanthracene) can mitigate variability. Comparative studies under identical parameters are critical to isolate experimental artifacts .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer: Key techniques include:
- 1H/13C NMR for structural confirmation.
- GC/MS for purity assessment .
- UV-Vis/fluorescence spectroscopy for photophysical properties.
- IR spectroscopy for functional group identification.
Elemental analysis confirms stoichiometry, while X-ray crystallography provides definitive structural data .
Advanced: What experimental design considerations are critical for studying the oxidative stability of this compound under ambient conditions?
Answer: Controlled atmosphere experiments (e.g., inert vs. oxygen-rich environments) and accelerated aging tests are vital. Stability studies should incorporate real-time monitoring via HPLC or TLC, accounting for light exposure, temperature, and humidity. Protocols from similar anthracene derivatives, such as 9,10-Diphenylanthracene, provide validated frameworks .
Basic: How should this compound be stored to maintain chemical integrity in laboratory settings?
Answer: Store under inert gas (argon/nitrogen) at -20°C in amber glass vials to prevent photodegradation. Use desiccants to avoid moisture absorption, as recommended for structurally similar compounds like 9,10-Diphenylanthracene .
Advanced: What computational methods are employed to predict the electronic properties of this compound, and how do they compare with empirical data?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict HOMO-LUMO gaps and absorption spectra. Validation against experimental UV-Vis and cyclic voltammetry data is essential. Discrepancies may indicate solvation effects or approximations in theoretical models, necessitating iterative refinement .
Basic: What are the primary applications of this compound in materials science research?
Answer: It serves as:
- A fluorescent probe in OLEDs.
- A model compound for studying π-π interactions.
- A precursor for synthesizing polycyclic aromatic hydrocarbons.
Its derivatization potential aligns with 9,10-Diphenylanthracene in photophysical studies .
Advanced: How can researchers design kinetic studies to elucidate the reaction mechanisms of this compound in Diels-Alder reactions?
Answer: Use stopped-flow spectroscopy to monitor intermediates, vary diene/dienophile concentrations to determine rate laws, and employ isotopic labeling (e.g., deuterated solvents) for mechanistic insights. Comparative kinetics with methyl or phenyl-substituted anthracenes isolate steric/electronic effects .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
Answer: Use PPE (gloves, N95 respirators), avoid inhalation/contact, and work in fume hoods. Dispose of waste via approved channels, adhering to protocols for polycyclic aromatics as outlined in safety data sheets .
Advanced: What strategies address low yields in the Suzuki-Miyaura cross-coupling of this compound with boronic esters?
Answer: Optimize catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos), employ microwave-assisted heating for improved kinetics, and use anhydrous/deoxygenated solvents. Monitoring by TLC and GC/MS helps identify side products and adjust reaction conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
